molecular formula C9H12N2O2 B581522 2-Amino-5-ethoxybenzamide CAS No. 1250898-29-3

2-Amino-5-ethoxybenzamide

Cat. No. B581522
M. Wt: 180.207
InChI Key: PQNHPVCPFBUZRI-UHFFFAOYSA-N
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Description

2-Amino-5-ethoxybenzamide is a chemical compound with the empirical formula C9H12N2O2 and a molecular weight of 180.20 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-ethoxybenzamide can be represented by the SMILES string CCOC1=CC(C(N)=O)=C(C=C1)N . The InChI representation is 1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) .


Physical And Chemical Properties Analysis

2-Amino-5-ethoxybenzamide is a solid substance . It has a molecular weight of 180.21 . The compound’s InChI code is 1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12) .

Scientific Research Applications

  • Field : Bioorganic Chemistry
  • Application : 2-Amino-5-ethoxybenzamide has been used in the synthesis of a series of novel 2-amino-5-ethylpyrimidine derivatives . These derivatives were designed and synthesized in an effort to discover novel high efficiency and low toxic anticancer drugs .
  • Methods : The antiproliferative activities of these derivatives against four human cancer cells were evaluated by MTT assay . Among the synthetic target compounds, the compound 5-ethyl-6-((4-methoxybenzyl)thio)-N4-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine showed the most potent antiproliferative activity .
  • Results : This compound showed potent antiproliferative activity against MGC-803 (human gastric cancer cells), with the IC50 values of 1.02 ± 0.16 μM . It inhibited colony formation of MGC-803 cells, blocked the cell cycle in S phase, and induced cell apoptosis .

Safety And Hazards

The safety information available indicates that 2-Amino-5-ethoxybenzamide may be harmful if swallowed . It is classified as Acute Tox. 4 Oral . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-5-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNHPVCPFBUZRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-ethoxybenzamide

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